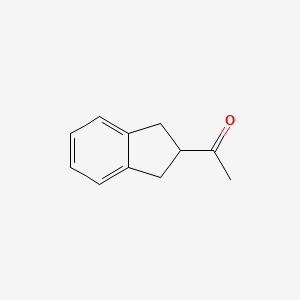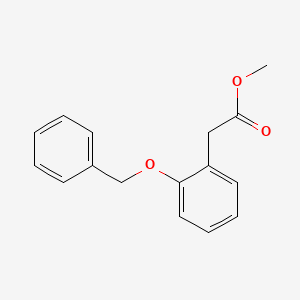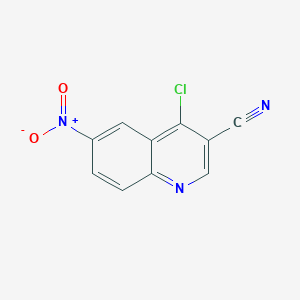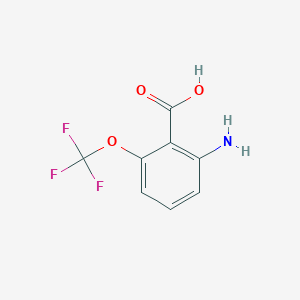
2-Acetylindane
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Acetylindane involves the condensation of 2-substituted acetyl 1, 3 - dione with primary aryl amine (aniline) in absolute alcohol . Another method involves the reaction between methyl 3-oxobutanoate and 1,2-bis(bromomethyl)benzene .Physical And Chemical Properties Analysis
2-Acetylindane has a molecular weight of 160.21 g/mol. More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Oxidative Arylation of N-Acetylindoles
The oxidative coupling of N-acetylindoles with arenes demonstrates the regioselectivity controlled by the choice of oxidant. Cu(OAc)2 and AgOAc selectively produce arylated products at different positions of the indole, highlighting the synthetic versatility of acetylindane derivatives in organic chemistry (Potavathri et al., 2008).
Excited State Intramolecular Proton Transfer
2-Acetylindan-1,3-dione has been studied for its absorption and luminescence properties, indicating intramolecular proton transfer in the excited singlet state. This property is crucial for understanding the photophysical behavior of organic molecules, which has implications for designing advanced materials and photoprotective agents (Enchev et al., 1999).
Chemical Reactions and Structure Analysis
Research on the condensation reaction between 2-acetylindan-1,3-dione and aniline provided insights into the structure and energetics of the reaction products. These studies are fundamental in the field of synthetic organic chemistry, offering a basis for developing new compounds with potential applications (Enchev et al., 2003).
Photostability and UV-Protection Properties
2-Acetylindan-1,3-dione and its metal complexes exhibit high photostability and broad-spectrum UV-protection properties, outperforming some commercially available sunscreens. These findings are particularly relevant for the development of new sun protection products and materials with enhanced stability and efficacy (Ahmedova et al., 2002).
Excited-State Dynamics and Spectroscopy
Studies using ultrafast absorption and fluorescence spectroscopy have elucidated the excited-state intramolecular proton transfer dynamics of 2-acetylindan-1,3-dione. These investigations contribute to a deeper understanding of the photophysics of biologically relevant molecules, potentially influencing the design of organic electronics and photodynamic therapy agents (Verma et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYCRMLBQARGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455708 | |
| Record name | 2-Acetylindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylindane | |
CAS RN |
33982-85-3 | |
| Record name | 2-Acetylindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















